REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[CH2:5][CH2:6][N:7]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:9]=[CH:8]1)C.[OH-].[Na+].CCOC(C)=O>C(O)C>[C:12]1([C:10]2[N:9]=[CH:8][N:7]([CH2:6][CH2:5][C:4]([OH:18])=[O:3])[CH:11]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2|
|
Name
|
3-(4-phenylimidazol-1-yl)propionic acid ethyl ester
|
Quantity
|
2.442 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN1C=NC(=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the target compound
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1N=CN(C1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |